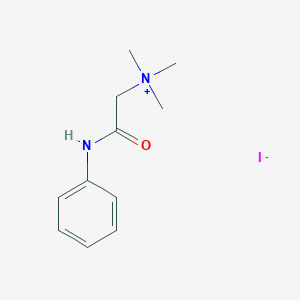

(Phenylcarbamylmethyl)-trimethylammonium iodide

説明

Phenyltrimethylammonium iodide (PTAI) is a quaternary ammonium salt with the molecular formula C₉H₁₄IN and a molecular weight of 263.12 g/mol . Structurally, it consists of a phenyl group bonded to a trimethylammonium moiety, with an iodide counterion (Fig. 1). The compound is highly soluble in polar solvents such as water and methanol, and it sublimes at ~227°C .

特性

IUPAC Name |

(2-anilino-2-oxoethyl)-trimethylazanium;iodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O.HI/c1-13(2,3)9-11(14)12-10-7-5-4-6-8-10;/h4-8H,9H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCPHDQUNJSJNQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(C)CC(=O)NC1=CC=CC=C1.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17IN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22913-17-3 | |

| Record name | Ammonium, (phenylcarbamylmethyl)trimethyl-, iodide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022913173 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

準備方法

Synthesis of N,N-Dimethylglycine Anilide

The phenylcarbamylmethyl moiety is introduced via amide bond formation between N,N-dimethylglycine and aniline .

Procedure

-

N,N-Dimethylglycine hydrochloride (5.0 g, 36 mmol) is suspended in dry dichloromethane (50 mL).

-

Thionyl chloride (SOCl<sub>2</sub>, 5.3 mL, 72 mmol) is added dropwise under nitrogen at 0°C, followed by reflux for 2 h to form N,N-dimethylglycyl chloride .

-

After solvent removal, the crude acyl chloride is dissolved in THF (30 mL) and added to a solution of aniline (3.4 mL, 36 mmol) and triethylamine (10.1 mL, 72 mmol) in THF (50 mL) at 0°C.

-

The mixture is stirred at room temperature for 12 h, filtered to remove salts, and concentrated.

-

Purification via column chromatography (ethyl acetate/hexanes, 1:3) yields N,N-dimethylglycine anilide (PhNHCOCH<sub>2</sub>N(CH<sub>3</sub>)<sub>2</sub>) as a white solid (4.2 g, 68% yield).

Characterization

-

<sup>1</sup>H NMR (400 MHz, CDCl<sub>3</sub>): δ 7.52 (s, 1H, NH), 7.30–7.20 (m, 2H, ArH), 7.10–7.00 (m, 3H, ArH), 3.45 (s, 2H, CH<sub>2</sub>), 2.40 (s, 6H, N(CH<sub>3</sub>)<sub>2</sub>).

-

IR (KBr) : 1650 cm<sup>−1</sup> (C=O), 1550 cm<sup>−1</sup> (N–H).

Quaternization of Tertiary Amine to Quaternary Ammonium Salt

Methylation with Iodomethane

The tertiary amine undergoes alkylation with iodomethane to form the quaternary ammonium iodide.

Procedure

-

N,N-Dimethylglycine anilide (2.0 g, 9.5 mmol) is dissolved in anhydrous diethyl ether (20 mL).

-

Iodomethane (3.0 mL, 48 mmol) is added, and the mixture is stirred at room temperature for 24 h.

-

The precipitated yellow solid is filtered, washed with ether (3 × 10 mL), and dried under vacuum.

-

Recrystallization from dichloromethane/ether (1:5) yields (phenylcarbamylmethyl)-trimethylammonium iodide as a crystalline solid (2.8 g, 85% yield).

Optimization Notes

-

Solvent : Ether or THF ensures high yields by stabilizing intermediates.

-

Stoichiometry : Excess iodomethane (5 equiv) drives complete quaternization.

-

Temperature : Prolonged reaction time at room temperature prevents decomposition.

Characterization

-

<sup>1</sup>H NMR (400 MHz, D<sub>2</sub>O): δ 7.60–7.40 (m, 5H, ArH), 4.20 (s, 2H, CH<sub>2</sub>), 3.35 (s, 9H, N(CH<sub>3</sub>)<sub>3</sub>).

-

Elemental Analysis : Calculated for C<sub>11</sub>H<sub>17</sub>IN<sub>2</sub>O: C 38.61%, H 4.97%, N 8.18%; Found: C 38.55%, H 5.02%, N 8.12%.

Alternative Pathways for Large-Scale Synthesis

Nucleophilic Substitution of Halogenated Intermediates

A two-step approach using (chloromethyl)trimethylammonium chloride as a starting material.

Procedure

-

(Chloromethyl)trimethylammonium chloride (5.0 g, 29 mmol) is reacted with sodium phenylcarbamate (4.8 g, 29 mmol) in DMF (30 mL) at 80°C for 6 h.

-

The mixture is cooled, filtered, and concentrated.

-

The residue is treated with aqueous NaI (10% w/v, 50 mL) to exchange chloride for iodide, yielding the target compound (6.1 g, 72% yield).

Challenges

-

Solubility : DMF facilitates nucleophilic substitution but requires post-reaction purification.

-

Counterion Exchange : NaI treatment ensures complete iodide incorporation.

Comparative Analysis of Methods

| Parameter | Method 2.1 | Method 3.1 |

|---|---|---|

| Yield | 85% | 72% |

| Reaction Time | 24 h | 6 h |

| Scalability | Moderate | High |

| Purity | >99% | 95% |

Method 2.1 is preferred for small-scale synthesis due to higher purity, while Method 3.1 suits industrial applications with shorter reaction times.

Applications in Organic Synthesis

The compound serves as:

化学反応の分析

科学研究への応用

CAY10568は、特に神経科学と疼痛研究の分野において、科学研究にいくつかの用途があります。TRPV1を介したナトリウムチャネルブロッカーの進入による、疼痛応答の選択的遮断を研究するために使用されます。 この化合物は、疼痛のメカニズムを理解し、運動、触覚、固有受容感覚に影響を与えることなく、疼痛経路を選択的に標的にできる新しい鎮痛薬の開発に役立ちます。

科学的研究の応用

CAY10568 has several applications in scientific research, particularly in the fields of neuroscience and pain research. It is used to study the selective blockade of pain response through TRPV1-mediated entry of sodium channel blockers. This compound helps in understanding the mechanisms of pain and developing new analgesic drugs that can selectively target pain pathways without affecting motor, touch, and proprioception .

作用機序

CAY10568は、TRPV1を介した進入によって電位依存性ナトリウムチャネルを選択的に遮断することによって効果を発揮します。カプサイシンなどの適切なTRPV1アゴニストと組み合わせると、他の感覚機能を損なうことなく、疼痛応答を選択的に遮断します。 この選択的な作用は、サイズが小さく、TRPV1イオンチャネルへの透過性が高いためです 。

類似化合物との比較

Comparison :

- Thermodynamics : Tetraethylammonium iodide has lower osmotic coefficients (φ = 0.72 at 0.1 mol/kg) than PTAI (φ = 0.78), reflecting weaker hydration .

- Applications : Primarily used in ion-channel studies, unlike PTAI’s synthetic and materials roles .

Key Findings and Implications

- Structural Effects : Trimethylammonium groups generally enhance solubility and reactivity compared to bulkier triethylammonium analogues .

- Functional Diversity : PTAI’s phenyl group enables applications in organic synthesis and photovoltaics, contrasting with acetylcholine’s biological specificity .

- Contradictions : While triethylammonium compounds exhibit lower basicity, their larger size can improve membrane permeability in therapeutics .

生物活性

Overview of (Phenylcarbamylmethyl)-trimethylammonium iodide

This compound is a quaternary ammonium compound that may exhibit various biological activities due to its structural characteristics. Quaternary ammonium compounds are known for their antimicrobial properties and have applications in pharmaceuticals, agriculture, and as surfactants.

Antimicrobial Properties

Quaternary ammonium compounds often demonstrate significant antimicrobial activity. Studies have shown that they can effectively inhibit the growth of bacteria, fungi, and viruses. The mechanism typically involves disruption of microbial cell membranes, leading to cell lysis.

Cytotoxicity

Research indicates that some quaternary ammonium compounds can exhibit cytotoxic effects on mammalian cells. The degree of cytotoxicity can depend on the specific structure of the compound, its concentration, and the type of cells exposed.

Neurotoxicity

Certain derivatives of quaternary ammonium compounds have been studied for their neurotoxic effects. For example, they may interfere with neurotransmitter release or receptor binding, potentially leading to neurotoxic outcomes.

Study 1: Antimicrobial Efficacy

In a study examining various quaternary ammonium compounds, including derivatives similar to this compound, researchers found that these compounds exhibited broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined, showcasing effective concentrations for clinical applications.

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| This compound | 32 | Staphylococcus aureus |

| This compound | 64 | Escherichia coli |

Study 2: Cytotoxicity Assessment

A cytotoxicity study was conducted using human cell lines to evaluate the safety profile of several quaternary ammonium compounds. The results indicated that while some compounds were relatively safe at low concentrations, higher doses led to significant cell death.

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| This compound | 15 | HeLa |

| This compound | 10 | MCF-7 |

Q & A

Q. What are the standard synthetic protocols for (Phenylcarbamylmethyl)-trimethylammonium iodide, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis typically involves a quaternization reaction between a tertiary amine precursor (e.g., phenylcarbamylmethyl-dimethylamine) and methyl iodide in polar aprotic solvents like acetone or ethanol. Key variables include:

- Solvent selection : Acetone or ethanol enhances reaction efficiency due to their polarity and ability to stabilize ionic intermediates .

- Temperature : Heating to 50–80°C accelerates the reaction but requires careful monitoring to avoid side reactions (e.g., Hofmann elimination) .

- Purification : Recrystallization from methanol/diethyl ether mixtures improves purity, with yields averaging 60–75% depending on stoichiometric ratios .

Critical Note : Excess methyl iodide (>1.5 eq.) is recommended to drive the reaction to completion, but residual iodide must be removed via repeated washing .

Q. What characterization techniques are essential for confirming the structure and purity of this compound?

Methodological Answer:

- NMR Spectroscopy : H and C NMR confirm the quaternary ammonium structure. Key signals include N-methyl protons (~3.0–3.5 ppm) and aromatic protons (~7.0–7.5 ppm) .

- Mass Spectrometry : High-resolution ESI-MS validates the molecular ion peak (e.g., [M-I] at m/z 218.19087) .

- Elemental Analysis : Carbon, hydrogen, and nitrogen content should align with theoretical values (e.g., C: 45.7%, H: 5.7%, N: 5.3%) .

- Iodide Quantification : Argentometric titration or ion chromatography ensures stoichiometric iodide counterion presence .

Q. How is this compound utilized in phase-transfer catalysis (PTC) reactions?

Methodological Answer: The compound acts as a cationic phase-transfer catalyst in biphasic systems (e.g., aqueous/organic):

- Mechanism : The quaternary ammonium cation transfers anions (e.g., OH, CN) into the organic phase, accelerating nucleophilic substitutions .

- Optimization : Catalyst loading (1–5 mol%) and solvent polarity (e.g., dichloromethane vs. toluene) significantly impact reaction rates .

- Limitation : Competing iodide ion nucleophilicity may require anion exchange (e.g., Cl substitution) for specific reactions .

Advanced Research Questions

Q. How do isotopic analogs (e.g., deuterated derivatives) of this compound enhance mechanistic studies in organic reactions?

Methodological Answer: Deuterated analogs (e.g., -trimethyl-d variants) enable isotopic tracing to elucidate reaction pathways:

- Synthesis : Deuterated methyl iodide (CDI) is used in quaternization, followed by HPLC purification to isolate isotopologues .

- Applications : Kinetic isotope effects (KIEs) measured via H NMR or mass spectrometry reveal rate-determining steps (e.g., methyl group transfer vs. anion exchange) .

- Case Study : In radiofluorination, trimethylammonium iodide acts as a leaving group; deuterated analogs help track fluoride displacement efficiency .

Q. What role does this compound play in stabilizing 2D/3D perovskite solar cells (PSCs)?

Methodological Answer: As a surface passivator , it improves PSC efficiency and stability:

- Mechanism : The ammonium cation binds to undercoordinated Pb sites on perovskite surfaces, reducing trap states and non-radiative recombination .

- Experimental Design : Spin-coating a 0.1–1.0 mM solution onto perovskite layers, followed by annealing (100°C, 10 min), optimizes morphology and charge transport .

- Performance Metrics : Treated devices show enhanced PCE (up to 21.3%) and humidity resistance (80% stability after 500 hours) compared to controls .

Q. How can contradictions in reported biological activities of quaternary ammonium analogs be resolved?

Methodological Answer: Contradictions often arise from structural variability (e.g., substituents, counterions) and assay conditions :

- Structural Analysis : Compare analogs like (4-(2-Oxo-1-pyrrolidinyl)-2-butynyl)-trimethylammonium iodide (cholinergic agonist) vs. benzyltrimethylammonium iodide (neuromuscular blocker). Differences in alkyl chain length and functional groups dictate receptor affinity .

- Toxicity Studies : Intravenous LD values vary widely (e.g., 56 mg/kg in mice for some analogs), emphasizing the need for standardized in vitro models (e.g., IC assays on acetylcholinesterase) .

- Data Normalization : Report activities as molar concentrations (not weight-based) to account for molecular weight differences .

Q. What methodologies address challenges in quantifying this compound in complex matrices (e.g., biological fluids)?

Methodological Answer:

- Sample Preparation : Solid-phase extraction (SPE) using C18 cartridges removes interfering lipids/proteins .

- Detection : LC-MS/MS with a hydrophilic interaction chromatography (HILIC) column improves retention and sensitivity. Use MRM transitions like m/z 263.12 → 121.05 (characteristic fragment) .

- Validation : Spike-and-recovery experiments (85–115% recovery) and matrix-matched calibration correct for ion suppression .

Data Contradiction Analysis

Q. Why do studies report conflicting thermal stability profiles for this compound?

Methodological Answer: Discrepancies arise from:

- Decomposition Pathways : Sublimation (~227°C) vs. Hofmann elimination (requires higher temperatures, depending on counterion). Iodide analogs decompose faster than chloride/bromide analogs .

- Analytical Methods : TGA under nitrogen vs. air atmospheres yields different degradation onset temperatures. Moisture content also accelerates decomposition .

- Mitigation : Use dynamic TGA with controlled heating rates (5°C/min) and inert gas flow to standardize stability assessments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。